molecular formula C20H14O7 B122175 Tetracenomycin F1 CAS No. 149791-45-7

Tetracenomycin F1

Cat. No. B122175
M. Wt: 366.3 g/mol
InChI Key: BJSNGVYBQJIGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracenomycin F1 is a natural product antibiotic that belongs to the tetracycline family of antibiotics. It is produced by the bacterium Streptomyces rimosus and was first isolated in 1968. Tetracenomycin F1 has been found to be effective against a wide range of bacterial infections and has been the subject of extensive research in recent years.

Scientific Research Applications

Metabolic Engineering of Tetracenomycin Pathway

Tetracenomycin F1, as a member of the tetracenomycins, is involved in the metabolic engineering of its biosynthetic pathways. Nguyen et al. (2021) explored the expression of the elloramycin biosynthetic gene cluster in Streptomyces coelicolor M1146. This facilitated the production of tetracenomycin analogs, highlighting the potential of metabolic engineering in producing various tetracenomycin derivatives for research and therapeutic applications (Nguyen et al., 2021).

Antitumor Activity

Tetracenomycins, including tetracenomycin F1, have been studied for their antitumor properties. Qiao et al. (2019) reported that tetracenomycin X, a related compound, showed significant antitumor activity in lung cancer cells, suggesting a potential therapeutic role for tetracenomycin derivatives in cancer treatment (Qiao et al., 2019).

Structural and Functional Analysis

The structural and functional analysis of enzymes involved in the biosynthesis of tetracenomycins, including tetracenomycin F1, has been a focus of research. Thompson et al. (2004) studied the tetracenomycin F2 cyclase, providing insights into the enzymatic mechanisms involved in tetracenomycin biosynthesis (Thompson et al., 2004).

Inhibition of Protein Synthesis

Tetracenomycins have been found to inhibit protein synthesis. Osterman et al. (2020) discovered that tetracenomycin X binds within the ribosomal exit tunnel, inhibiting protein synthesis, which could provide a basis for developing new antibiotics or other therapeutic agents (Osterman et al., 2020).

Biosynthetic Gene Analysis

The analysis of genes involved in the biosynthesis of elloramycin and related compounds, including tetracenomycin F1, has been conducted to understand their production mechanisms. Rafanan et al. (2001) characterized the elmGHIJ genes, establishing a foundation for further exploration of tetracenomycin biosynthesis (Rafanan et al., 2001).

properties

CAS RN

149791-45-7

Product Name

Tetracenomycin F1

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylic acid

InChI

InChI=1S/C20H14O7/c1-7-14-10(5-12(22)15(7)20(26)27)3-8-2-9-4-11(21)6-13(23)16(9)19(25)17(8)18(14)24/h3-6,21-24H,2H2,1H3,(H,26,27)

InChI Key

BJSNGVYBQJIGRT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O

Other CAS RN

149791-45-7

synonyms

Tcm F1
tetracenomycin F1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracenomycin F1
Reactant of Route 2
Tetracenomycin F1
Reactant of Route 3
Tetracenomycin F1
Reactant of Route 4
Tetracenomycin F1
Reactant of Route 5
Tetracenomycin F1
Reactant of Route 6
Tetracenomycin F1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.